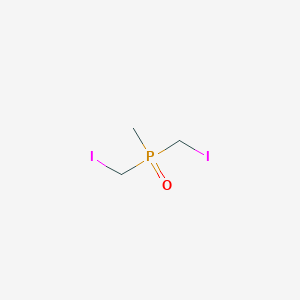
2,3-dihydroxybutanedioic acid;(1S)-1-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydroxybutanedioic acid: is a tetraric acid that is butanedioic acid substituted by hydroxy groups at positions 2 and 3 . (1S)-1-phenylethanamine is an organic compound that is a derivative of phenylethylamine, often used in the synthesis of various pharmaceuticals and chemicals.
準備方法
Synthetic Routes and Reaction Conditions:
2,3-dihydroxybutanedioic acid: can be synthesized through the oxidation of maleic acid or fumaric acid using potassium permanganate.
(1S)-1-phenylethanamine: can be synthesized through the reduction of acetophenone using a reducing agent such as lithium aluminum hydride or sodium borohydride.
Industrial Production Methods:
2,3-dihydroxybutanedioic acid: is industrially produced by the fermentation of glucose using specific strains of fungi such as Aspergillus niger.
(1S)-1-phenylethanamine: is produced industrially through the catalytic hydrogenation of phenylacetonitrile.
化学反応の分析
Types of Reactions:
Oxidation: 2,3-dihydroxybutanedioic acid can undergo oxidation to form oxalic acid.
Reduction: (1S)-1-phenylethanamine can be reduced to form 1-phenylethanol.
Substitution: Both compounds can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation of 2,3-dihydroxybutanedioic acid: Oxalic acid.
Reduction of (1S)-1-phenylethanamine: 1-phenylethanol.
Substitution reactions: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
2,3-dihydroxybutanedioic acid: is used as a chiral resolving agent in the separation of racemic mixtures.
(1S)-1-phenylethanamine: is used as a building block in the synthesis of various pharmaceuticals.
Biology:
2,3-dihydroxybutanedioic acid: is used in the study of metabolic pathways in plants.
(1S)-1-phenylethanamine: is used in the study of neurotransmitter functions.
Medicine:
2,3-dihydroxybutanedioic acid: is used in the formulation of effervescent tablets.
(1S)-1-phenylethanamine: is used in the synthesis of drugs for the treatment of depression and attention deficit hyperactivity disorder.
Industry:
2,3-dihydroxybutanedioic acid: is used in the food industry as an acidulant and antioxidant.
(1S)-1-phenylethanamine: is used in the production of polymers and resins.
作用機序
2,3-dihydroxybutanedioic acid:
- Acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions .
- Functions as an antioxidant by scavenging free radicals .
(1S)-1-phenylethanamine:
類似化合物との比較
Succinic acid: Similar to 2,3-dihydroxybutanedioic acid but lacks the hydroxy groups.
Phenylethylamine: Similar to (1S)-1-phenylethanamine but lacks the ethylamine group.
Uniqueness:
2,3-dihydroxybutanedioic acid: is unique due to its chiral nature and its ability to form stable complexes with metal ions.
(1S)-1-phenylethanamine: is unique due to its role as a precursor in the synthesis of various pharmaceuticals.
特性
IUPAC Name |
2,3-dihydroxybutanedioic acid;(1S)-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.C4H6O6/c1-7(9)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-7H,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFXXIZXEJNRQQ-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B8234467.png)

![benzyl N-[[(6aR,9S,10aR)-4,6a,7,9,10a-pentamethyl-8,10-dihydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl]carbamate](/img/structure/B8234485.png)


![Benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane](/img/structure/B8234508.png)



![2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate](/img/structure/B8234519.png)
![2-[3-[3-(3,5-Diphenyltetrazol-2-ium-2-yl)-5-methoxyphenyl]-5-methoxyphenyl]-3,5-diphenyltetrazol-2-ium;dichloride](/img/structure/B8234533.png)

![2-Cyclohexyl-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B8234553.png)

